4-Methyl-2,4-pentadienal
Description
Contextual Significance within the Field of α,β,γ,δ-Unsaturated Aldehydes and Conjugated Dienals
The presence of an extended conjugated system of double bonds in α,β,γ,δ-unsaturated aldehydes like 4-methyl-2,4-pentadienal significantly influences their chemical reactivity. This conjugation leads to a delocalization of π-electrons across the carbon backbone and the carbonyl group, which can be represented by various resonance structures. This electron delocalization impacts the molecule's spectroscopic properties and its behavior in chemical reactions.
These compounds are valuable building blocks in organic synthesis. For instance, derivatives of 2,4-pentadienal (B1594819) have been utilized as starting materials in the synthesis of complex natural products. The reactivity of the conjugated system allows for a variety of transformations, including cycloaddition reactions and nucleophilic additions. conicet.gov.ar
Historical Context and Evolution of Research on Dienal Systems
The study of conjugated systems has a rich history, dating back to the 19th century with the investigation of conjugated polymers. researchgate.net Research into smaller conjugated molecules like dienals has been crucial for understanding the fundamental principles of electronic structure and reactivity. Early research focused on understanding the unique stability and reactivity patterns conferred by the conjugated double bonds.
Over the years, the development of new synthetic methods and analytical techniques has allowed for a more profound understanding of dienal systems. Modern research often focuses on the application of these compounds in complex total synthesis and the development of stereoselective reactions. nih.gov The ability to control the stereochemistry of reactions involving dienals is a significant area of contemporary research.
Methodological Approaches to Structural Elucidation and Stereochemical Assignment
Determining the precise three-dimensional structure of molecules like this compound is crucial for understanding their properties and reactivity. Advanced spectroscopic and crystallographic techniques are indispensable tools for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In conjugated aldehydes like this compound, the carbonyl (C=O) stretching vibration is of particular interest. Conjugation lowers the frequency of the C=O stretch compared to a non-conjugated aldehyde. libretexts.orgyoutube.com This shift is due to the delocalization of electron density, which weakens the C=O double bond. The typical range for a conjugated aldehyde C=O stretch is around 1685-1710 cm⁻¹. libretexts.org The C=C stretching vibrations of the conjugated diene system also give rise to characteristic bands in the IR spectrum. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms within a molecule. In the ¹H NMR spectrum of an α,β,γ,δ-unsaturated aldehyde, the aldehyde proton typically appears at a downfield chemical shift (around 9-10 ppm) due to the deshielding effect of the carbonyl group. libretexts.org The vinylic protons of the conjugated system exhibit complex splitting patterns and chemical shifts that are influenced by their position relative to the carbonyl group and any substituents.
In ¹³C NMR spectroscopy, the carbonyl carbon of an aldehyde appears in a characteristic downfield region (190-220 ppm). organicchemistrydata.org The chemical shifts of the sp² hybridized carbons in the conjugated system are also diagnostic and are influenced by the electron-donating or -withdrawing nature of the substituents. organicchemistrydata.orgcdnsciencepub.com
Conformational and geometric isomer analysis can also be performed using advanced NMR techniques. The coupling constants between vinylic protons can help determine the geometry (E/Z) of the double bonds. Furthermore, computational studies can complement experimental data to predict the relative energies of different conformations. researchgate.net
While obtaining a single crystal of this compound itself for X-ray crystallography might be challenging due to its physical properties, the study of its solid-state derivatives provides invaluable information about its molecular geometry. By synthesizing crystalline derivatives, researchers can obtain precise bond lengths, bond angles, and torsional angles. nih.gov
These crystallographic studies can confirm the planarity or non-planarity of the conjugated system and reveal how intermolecular forces, such as hydrogen bonding or van der Waals interactions, influence the packing of the molecules in the crystal lattice. acs.orgresearchgate.net This information is crucial for understanding the solid-state properties of these compounds and for designing new materials with specific properties.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
(2E)-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+ |
InChI Key |
CPHXZIBGZOPWBM-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=C)/C=C/C=O |
Canonical SMILES |
CC(=C)C=CC=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Methyl 2,4 Pentadienal
Retrosynthetic Analysis and Key Disconnections for the Pentadienal Framework
Retrosynthetic analysis of the 4-Methyl-2,4-pentadienal framework reveals several logical disconnection points. The core structure is a five-carbon chain with an aldehyde at C1 and conjugated double bonds at C2 and C4, with a methyl group at C4.
A primary disconnection strategy involves the carbon-carbon bonds of the dienal backbone. Common approaches include:
Aldol (B89426) Condensation: A disconnection between C2 and C3 suggests a vinylogous aldol-type reaction. This would involve the condensation of a three-carbon aldehyde or ketone equivalent (like acetone) with a two-carbon aldehyde (like acetaldehyde) or its equivalent. smolecule.com A cross-aldol reaction between methyl vinyl ketone and acetaldehyde (B116499) represents a plausible route. smolecule.com
Wittig-type Reactions: Disconnecting the C2-C3 double bond points towards an olefination strategy, such as the Wittig reaction. smolecule.com This would involve reacting an α,β-unsaturated aldehyde with a suitable phosphonium (B103445) ylide to extend the conjugation. smolecule.com
Grignard or Organolithium Additions: A disconnection at C3-C4 could imply the addition of a vinyl organometallic reagent to an α,β-unsaturated carbonyl compound.
Elimination Reactions: The conjugated diene system can be formed via elimination reactions. A key retrosynthetic disconnection involves breaking the C4-C5 double bond, leading back to a precursor like a 5-substituted-2-enal acetal (B89532), where the substituent is a suitable leaving group. google.com
Another strategic approach is the isomerization of a different unsaturated aldehyde isomer. For instance, a 4-alkynal could be isomerized to the corresponding (E,E)-dienal, offering a redox-neutral pathway. rsc.org
Classical and Established Synthetic Routes
Several established methods have been successfully employed for the synthesis of dienals, including this compound and its analogs.
A prominent and efficient industrial method for producing 2,4-dienals involves the base-catalyzed elimination of a leaving group from the C5 position of a 2-enal acetal precursor. google.com This method is valued for its mild conditions and high yields.
The general sequence starts with a 2-enal acetal compound bearing a leaving group (X), such as a halide or an alkoxy group, at the C5 position. google.com This precursor undergoes an elimination reaction in the presence of a base to form the 2,4-dienal acetal. google.com Subsequent deprotection of the acetal under controlled acidic aqueous conditions yields the final 2,4-dienal product. google.com
Key features of this method include:
Mild Conditions: The reaction typically proceeds at temperatures ranging from 0–180°C, which helps to minimize the decomposition of the sensitive dienal product.
High Efficiency: Yields of up to 97% have been reported for the synthesis of (E)- and (Z)-2,4-pentadienal.
Stereochemical Control: The geometry of the resulting dienal can be influenced by the reaction conditions during the deprotection step.
| Parameter | Range/Value | Notes |
| Reaction Temperature | 0–180°C (preferably 10–150°C) | Mild conditions enhance selectivity. |
| Reaction Time | 0.5–24 hours | Progress is often monitored by GC or TLC. |
| Base | Various | KOtBu is a common choice for the elimination step. |
| pH for Deprotection | >1.0 and <7.0 (optimal 2–6) | Critical for controlling isomerization. |
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds and have been applied to the synthesis of dienals. nih.govnobelprize.org These reactions offer mild conditions and tolerate a wide array of functional groups. nobelprize.org
One such application involves the coupling of a vinyl or aryl halide with an appropriate organometallic reagent. nobelprize.org For instance, the synthesis of this compound can be achieved by coupling (2E,4E)-5-bromo-2,4-pentadienal with organozinc reagents in a palladium-catalyzed reaction. smolecule.com The Suzuki reaction, which couples an organoboron species with an organohalide, is another widely used and powerful method for creating C-C bonds in complex molecules. wikipedia.org A general approach could involve the coupling of a vinylboronic acid with a vinyl halide.
More recently, a highly atom-economical, two-step palladium-catalyzed process has been developed to prepare conjugated (E,E)-dienals from terminal acetylenes and acrolein via conjugate addition followed by alkyne isomerization. rsc.org
General Steps in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): wikipedia.org
Oxidative Addition: The Pd(0) catalyst reacts with the organohalide to form a Pd(II) complex.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex.
Reductive Elimination: The two organic groups couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The synthesis of this compound and its derivatives can also be accomplished through multi-step sequences starting from simpler, readily available materials. These routes often combine several classical transformations. For example, a synthesis of the C1–C12 fragment of the complex natural product Tedanolide C was achieved in eight steps starting from 2-methyl-2,4-pentadienal, highlighting the utility of this core structure. nih.govnih.gov
A common strategy involves the Wittig reaction, where phosphonium ylides react with α,β-unsaturated aldehydes to extend the conjugated system. smolecule.com For example, fumaraldehyde (B1234199) bis(dimethyl acetal) can undergo selective hydrolysis and subsequent Wittig reaction to produce 2,4-dienal derivatives. smolecule.com Another classical approach is the aldol condensation of acetone (B3395972) with α,β-unsaturated aldehydes, which can be adapted to form the this compound skeleton. smolecule.com
Modern and Sustainable Synthetic Approaches
Contemporary research focuses on developing more efficient, selective, and environmentally benign synthetic methods.
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov Asymmetric hydroformylation, in particular, is a highly atom-efficient method for converting alkenes into chiral aldehydes in a single step using synthesis gas (CO/H2) and a chiral catalyst. sioc-journal.cntue.nl
This methodology has been applied in the synthesis of complex molecules where a dienal fragment is a key component. In a versatile synthesis of a fragment of Tedanolide C, an asymmetric hydroformylation of a 1,3-diene was a crucial step. nih.govnih.gov This rhodium-catalyzed reaction allowed for the late-stage creation of a specific stereocenter with excellent catalyst control. nih.gov By selecting the appropriate chiral ligand, such as (R,S)-Binaphos or (S,R)-Binaphos, either epimer of the target aldehyde could be produced with high diastereoselectivity. nih.gov
Representative Data for Asymmetric Hydroformylation of a Diene Intermediate: nih.gov
| Entry | Ligand | dr (R:S) |
| 1 | PPh3 (achiral control) | 56:44 |
| 2 | (R,R)-Chiraphos | 60:40 |
| 3 | (R)-Binap | 70:30 |
| 4 | (R,S)-Binaphos | 93:7 |
| 5 | (S,R)-Binaphos | 7:93 |
Data adapted from a study on a Tedanolide C fragment synthesis, demonstrating catalyst control over diastereoselectivity (dr). nih.gov
Chemoenzymatic approaches, which combine chemical and enzymatic steps, also represent a modern strategy. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the principles of using enzymes for selective transformations (e.g., kinetic resolutions or desymmetrizations) are well-established and could be applied to precursors of the target molecule to install chirality efficiently. researchgate.net
Photochemical and Electrocyclization-Based Syntheses of Dienal Scaffolds
The construction of dienal scaffolds, the core structure of this compound, can be achieved through elegant and powerful photochemical and electrocyclic reactions. These methods leverage the principles of pericyclic reactions to form complex cyclic and acyclic systems, often with high stereocontrol.
Electrocyclization Reactions:
6π-Electrocyclization is a key strategy in the synthesis of dienal-related structures. Specifically, cis-dienals are known to undergo a spontaneous 6π-electrocyclic ring closure to generate 2H-pyran intermediates. rsc.org The stability of these 2H-pyrans is dependent on their substitution pattern; they are more stable when the double bond is conjugated with an aromatic ring or a carbonyl group. rsc.org These pyran intermediates can then be oxidized to form various fused coumarin (B35378) derivatives. For instance, the reduction of an enynal with Lindlar's catalyst can produce a cis-dienal that immediately cyclizes to a 2H-pyran, which is then oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final coumarin product. rsc.org
Another significant electrocyclic pathway is the iso-Nazarov reaction, which involves the acid-promoted cycloisomerization of 2,4-dienals to form cyclopentenone derivatives. nih.govscispace.com This process can be part of a domino polycyclization, where the in situ formation of cyclopentadienol intermediates from the dienal is followed by cycloaddition reactions to build complex spirooxindoles with excellent diastereoselectivity. nih.gov
Photochemical Syntheses:
Photochemical methods offer unique pathways to dienal scaffolds and related structures. Enone photoannelation, for example, is a powerful technique for constructing cyclic systems. acs.org While not a direct synthesis of acyclic dienals, these photochemical cycloadditions can create complex molecular architectures that may serve as precursors. For instance, photochemically produced aminocyclobutanes can act as masked dienes, which, upon thermal activation, undergo an electrocyclic cascade involving ring-opening to generate a diene system. acs.org Furthermore, the photochemistry of related compounds like pyrones can lead to ring-opening and rearrangement, providing access to open-chain isomers that contain dienal-like functionalities. acs.org The irradiation of vanillin (B372448) derivatives, for example, can lead to intramolecular [2+2] or [2+3] photocycloadditions, forming complex polycyclic products. frontiersin.org
Stereochemical Control and Regioselectivity in the Synthesis of this compound
Controlling the stereochemistry of the conjugated double bonds and any adjacent chiral centers is a critical aspect of synthesizing this compound and its derivatives for specific applications, such as in natural product synthesis.
Control of (E/Z) Isomerism in Conjugated Systems
Achieving specific (E/Z) configurations in conjugated dienals like this compound is challenging due to the potential for isomerization. researchgate.net However, several strategies have been developed to control the geometry of the double bonds.
One approach involves thermally activated E→Z isomerization. While often reversible, this issue can be overcome by coupling the isomerization with a subsequent, irreversible cyclization cascade. researchgate.net Studies on conjugated dienals have shown that heating a (2E,4E)-dienal in a mixture of toluene (B28343) and alcohol can lead to a regioselective isomerization to the (2Z,4E)-isomer, which can then be trapped in a subsequent reaction. researchgate.net Density functional theory (DFT) studies suggest that this regioselective isomerization is a thermodynamically favorable process. researchgate.net
Transition metal catalysis provides another powerful tool. A rhodium(I)-catalyzed tandem reaction has been developed to convert propargyl vinyl ethers into functionalized (E,Z)-dienals with high stereoselectivity. google.comacs.org The reaction proceeds through a propargyl Claisen rearrangement followed by a stereoselective hydrogen transfer. The Z-stereochemistry of the first double bond is established via a six-membered cyclic intermediate, while the E-stereochemistry of the second double bond results from a subsequent protodemetallation step. google.com
The reaction conditions during the final steps of a synthesis can also dictate the isomeric ratio. For example, in syntheses that utilize acetal protecting groups, the pH during the deprotection step can be crucial. Acidic conditions between pH 2 and 6 can preserve the geometric isomer ratio, whereas more strongly acidic conditions may promote isomerization to the thermodynamically more stable (2E,4E) isomer.
| Method | Key Features | Outcome |
| Thermal Isomerization-Cascade | Heating a (2E,4E)-dienal in toluene/alcohol. researchgate.net | Forms a (2Z,4E)-isomer which is trapped by a subsequent reaction. researchgate.net |
| Rh(I)-Catalysis | Tandem propargyl Claisen rearrangement and hydrogen transfer from propargyl vinyl ethers. google.comacs.org | Highly stereoselective formation of (E,Z)-dienals. google.com |
| pH Control | Adjustment of pH during deprotection of acetal precursors. | Can preserve or promote isomerization to the (2E,4E) isomer. |
Enantioselective and Diastereoselective Synthesis of Chiral Derivatives
The synthesis of chiral derivatives of this compound is essential for its use as a building block in the total synthesis of complex natural products.
A notable application is in the synthesis of the C1–C12 fragment of the marine natural product Tedanolide C, which starts from 2-methyl-2,4-pentadienal. nih.govacs.org This synthesis employs several stereocontrolled steps:
Asymmetric Hydroformylation: A key step involves the asymmetric hydroformylation of a 1,3-diene intermediate derived from 2-methyl-2,4-pentadienal. By using different enantiomers of a chiral phosphine (B1218219) ligand (Binaphos), either C10 epimer can be generated with high selectivity, demonstrating complete catalyst control over the stereochemistry. nih.gov
Diastereoselective Addition: The C5 stereocenter is set via a diastereoselective addition of an isobutyryl β-ketoester dianion to a chiral α,β-disubstituted aldehyde. nih.govacs.org
The following table summarizes the catalyst control in the asymmetric hydroformylation step towards the Tedanolide C fragment.
| Entry | Catalyst/Ligand | Diastereomeric Ratio (R/S at C10) |
| 1 | Rh(acac)(CO)₂ / PPh₃ | 55:45 |
| 2 | Rh(acac)(CO)₂ / (R,R)-Chiraphos | 60:40 |
| 3 | Rh(acac)(CO)₂ / (S,S)-DIOP | 40:60 |
| 4 | Rh(acac)(CO)₂ / (R,S)-Binaphos | 93:7 |
| 5 | Rh(acac)(CO)₂ / (S,R)-Binaphos | 7:93 |
| (Data sourced from reference nih.gov) |
Organocatalysis has also emerged as a powerful strategy for the stereoselective synthesis of related dienal structures. The reaction of β-disubstituted-α,β-unsaturated aldehydes with a chiral α,β-unsaturated aldehyde in the presence of a Jørgensen-Hayashi organocatalyst provides access to chiral 1,3-cyclohexadienal backbones with good diastereoselectivity. plos.orgnih.gov
Furthermore, the enantioselective Trost alkynylation has been successfully applied to (2E,4E)-5-bromo-2,4-pentadienal. researchgate.netresearchgate.net This protocol uses a chiral ligand to direct the addition of terminal alkynes to the aldehyde, producing highly functionalized chiral propargylic alcohols with moderate to high enantiomeric excess. researchgate.net This demonstrates the utility of the pentadienal scaffold in asymmetric carbon-carbon bond-forming reactions.
Reactivity and Chemical Transformations of 4 Methyl 2,4 Pentadienal
Reactions at the Aldehyde Carbonyl Group
The aldehyde group in 4-methyl-2,4-pentadienal is a primary site for chemical reactions, including nucleophilic additions and functional group interconversions. cymitquimica.com
Nucleophilic Additions and Conjugate Additions (Michael Reactions)
As an α,β-unsaturated aldehyde, this compound possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the conjugated system. Nucleophilic attack can occur at either site, leading to 1,2-addition (at the carbonyl) or 1,4-conjugate addition (a Michael reaction). wikipedia.orgmasterorganicchemistry.com The regioselectivity of the attack is often determined by the nature of the nucleophile.
1,2-Addition: "Hard" nucleophiles, such as organolithium reagents or Grignard reagents, tend to react irreversibly at the carbonyl carbon, which is the site of greatest positive charge density. This results in the formation of an allylic alcohol after workup.
1,4-Addition (Michael Reaction): "Soft" nucleophiles, such as enamines, thiolates, and Gilman (dialkylcuprate) reagents, preferentially attack the β-carbon in a reversible conjugate addition. wikipedia.orgmasterorganicchemistry.com This reaction, known as the Michael addition, is driven by the formation of a more stable enolate intermediate which is then protonated to yield a β-substituted aldehyde. masterorganicchemistry.comnrochemistry.com
| Reaction Type | Typical Nucleophile | Site of Attack | Initial Product |
|---|---|---|---|
| 1,2-Addition | Grignard Reagents (R-MgX), Organolithiums (R-Li) | Carbonyl Carbon (C1) | Allylic Alcohol (after workup) |
| 1,4-Conjugate Addition (Michael Reaction) | Gilman Reagents (R₂CuLi), Enolates, Amines, Thiolates | β-Carbon (C3) | β-Substituted Aldehyde (after workup) |
Condensation Reactions and Imine/Enamine Formation
The carbonyl group of this compound readily undergoes condensation reactions with primary and secondary amines under mildly acidic conditions. chemistrysteps.comlibretexts.org
Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of an imine, also known as a Schiff base. masterorganicchemistry.com The mechanism involves nucleophilic addition of the amine to the carbonyl, followed by dehydration to form the C=N double bond. libretexts.orglibretexts.org
Enamine Formation: Reaction with a secondary amine (R₂NH) leads to an enamine. makingmolecules.com The reaction proceeds through a similar carbinolamine and subsequent iminium ion intermediate. libretexts.org Since the nitrogen in a secondary amine lacks a second proton to be eliminated, deprotonation occurs at an adjacent carbon to form the C=C double bond of the enamine. chemistrysteps.com
Functional Group Interconversions (e.g., Oxidation to Carboxylic Acids, Reduction to Alcohols)
The aldehyde functionality can be easily transformed into other functional groups through oxidation or reduction. smolecule.com
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 4-methyl-2,4-pentadienoic acid. smolecule.comevitachem.com Common oxidizing agents suitable for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com
Reduction: The aldehyde can be reduced to the primary alcohol, 4-methyl-2,4-pentadien-1-ol. smolecule.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this purpose. smolecule.com While NaBH₄ typically favors 1,2-reduction of the carbonyl, stronger reducing agents like LiAlH₄ can sometimes lead to a mixture of 1,2- and 1,4-reduction products. acs.org
| Transformation | Reagent | Product |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | 4-Methyl-2,4-pentadienoic acid |
| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-Methyl-2,4-pentadien-1-ol |
Reactivity of the Conjugated Diene System
The conjugated diene system is responsible for the participation of this compound in pericyclic reactions. These reactions involve a concerted reorganization of electrons through a single cyclic transition state. ebsco.com
Diels-Alder Cycloadditions: this compound as Diene and Dienophile
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org this compound can theoretically participate as either the diene or the dienophile.
As a Diene: The compound can act as the 4π-electron component, reacting with an electron-deficient alkene (dienophile), such as maleic anhydride, to form a cyclohexene (B86901) derivative. evitachem.com For the reaction to occur, the diene must adopt an s-cis conformation. wikipedia.org However, the electron-withdrawing aldehyde group deactivates the diene system, making this compound less reactive in this role compared to simple alkyl-substituted dienes like 1,3-pentadiene. mju.ac.th
As a Dienophile: The C2-C3 double bond is activated by the electron-withdrawing aldehyde group, allowing this compound to potentially act as the 2π-electron dienophile in a reaction with an electron-rich diene. This is characteristic of an inverse-demand Diels-Alder reaction.
| Role | Reactant Partner | Reaction Type | Resulting Product Structure |
|---|---|---|---|
| Diene | Maleic Anhydride (Dienophile) | Normal-demand [4+2] Cycloaddition | Substituted Bicyclic Adduct |
| Dienophile | Electron-rich Diene (e.g., 2,3-dimethyl-1,3-butadiene) | Inverse-demand [4+2] Cycloaddition | Substituted Cyclohexene |
Other Pericyclic Reactions (e.g., [2+2] Cycloadditions, Electrocyclizations)
Beyond the Diels-Alder reaction, the conjugated system can engage in other pericyclic transformations.
Electrocyclizations: A significant reaction for related systems is 6π-electrocyclization. tohoku.ac.jp Theoretical studies on the parent compound, (2Z)-2,4-pentadienal, show that it can undergo a thermally induced, conrotatory ring-closure to form 2H-pyran. acs.org This process is slightly endothermic. acs.org The presence of the methyl group at C4 in this compound would likewise lead to the formation of a substituted 2H-pyran through a similar electrocyclic pathway. Such ring-closures are often reversible, with the position of the equilibrium depending on the specific substituents and reaction conditions. oregonstate.edu
[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are a known class of pericyclic reactions for alkenes. acs.org While theoretically possible for the double bonds within this compound, these reactions are generally less common for acyclic dienes compared to [4+2] cycloadditions and often require photochemical activation.
Electrophilic Additions to the Unsaturated Bonds
The conjugated double bonds in this compound create a π-electron system that is susceptible to electrophilic attack. smolecule.comsmolecule.com This delocalization of electrons across the C2-C3 and C4-C5 double bonds facilitates electrophilic addition reactions. smolecule.comsmolecule.com The reactivity is characteristic of conjugated systems, where addition can occur at different positions, leading to a mixture of products. cymitquimica.com The presence of the methyl group at the C4 position influences the regioselectivity of these additions due to its electron-donating inductive effect, which can stabilize an adjacent carbocation intermediate.
The general mechanism involves the initial attack of an electrophile (E⁺) on one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu⁻) can then occur at either of the positive-charged carbon atoms, leading to 1,2-addition or 1,4-addition products.
Table 1: Potential Products of Electrophilic Addition to this compound
| Reagent (E-Nu) | 1,2-Addition Product (at C4=C5) | 1,4-Addition Product |
| H-X (e.g., HBr) | 4-Halo-4-methyl-2-pentenal | 5-Halo-4-methyl-3-pentenal |
| X-X (e.g., Br₂) | 4,5-Dihalo-4-methyl-2-pentenal | 2,5-Dihalo-4-methyl-3-pentenal |
| H₂O/H⁺ | 4-Hydroxy-4-methyl-2-pentenal | 5-Hydroxy-4-methyl-3-pentenal |
Note: This table represents predicted outcomes based on general principles of electrophilic addition to conjugated dienes. Actual product distribution may vary based on reaction conditions.
Polymerization Mechanisms and Oligomerization Pathways
While direct studies on the polymerization of this compound are not extensively documented, research on the polymerization of its structural precursor, 4-methyl-1,3-pentadiene (B1595702) (4-MPD), provides significant insight into potential pathways. smolecule.comresearchgate.net The polymerization of conjugated dienes like 4-MPD is often accomplished using transition metal catalysts, such as Ziegler-Natta or metallocene systems. researchgate.netmdpi.com
Research has shown that homogeneous titanium catalysts can promote the isospecific polymerization of 4-MPD with a high degree of stereocontrol. researchgate.net Similarly, C₂-symmetric ansa-zirconocene catalysts activated by methylaluminoxane (B55162) (MAO) have been employed. researchgate.net Studies using the rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ / ¹³C-enriched MAO system revealed that the propagation step is both regio- and stereoselective, producing 1,2-syndiotactic poly(4-methyl-1,3-pentadiene). researchgate.net This suggests a "chain end" control mechanism for the polymerization process. researchgate.net
Oligomerization can also occur, particularly under conditions that favor the addition of only a few monomer units before termination. Stoichiometric reactions involving certain catalysts can lead to oxygenated products, whereas catalytic reactions primarily yield oligomers and other hydrocarbons. nsf.gov
Table 2: Catalytic Systems for Polymerization of Related Monomers
| Catalyst System | Monomer | Resulting Polymer Microstructure | Reference |
| Homogeneous Titanium Catalyst | 4-Methyl-1,3-pentadiene | Isotactic poly-1,2-(4-methyl-1,3-pentadiene) | researchgate.net |
| rac-[CH₂(3-tert-butyl-1-indenyl)₂]ZrCl₂ / MAO | 4-Methyl-1,3-pentadiene | 1,2-Syndiotactic poly(4-methyl-1,3-pentadiene) | researchgate.net |
| C₂-symmetric zirconocene (B1252598) catalyst 5f/MAO | 4-Methyl-1-pentene | Isotactic poly(4-methyl-1-pentene) | researchgate.netmdpi.com |
Complexation and Organometallic Chemistry of this compound (e.g., Iron Pentadienyl Complexes)
The conjugated diene moiety of this compound can act as a ligand, coordinating with transition metals to form organometallic complexes. thieme-connect.de Iron, in particular, forms stable complexes with diene ligands. thieme-connect.dethieme-connect.de The complexation of a diene to a metal center like iron dramatically alters its chemical reactivity. thieme-connect.de
While specific studies on (this compound)Fe(CO)₃ are not detailed in the available literature, extensive research on related (diene)Fe(CO)₃ complexes, such as (2,4-pentadienal)Fe(CO)₃, provides a strong model. researchgate.net These complexes typically adopt a square-based pyramidal structure. researchgate.net The iron atom has the ability to stabilize a positive charge in π-complexes, making the coordinated ligand susceptible to nucleophilic attack. thieme-connect.de
The synthesis of such complexes can be achieved through various methods, including the direct complexation of the diene with an iron carbonyl precursor, such as pentacarbonyliron or nonacarbonyldiiron. thieme-connect.de The stability and reactivity of these acyclic pentadienyl-iron complexes can be influenced by the nature of substituents on the diene. researchgate.net For instance, electron-donating groups and electron-withdrawing groups on the pentadienyl ligand can direct nucleophilic attack to different positions. researchgate.net
Table 3: Examples of Iron-Pentadienyl Type Complexes
| Complex Type | Ligand | Metal Center | Ancillary Ligands | Structural Features |
| (η⁴-diene)Fe(CO)₃ | 2,4-Pentadienal (B1594819) | Iron (Fe) | 3 Carbonyl (CO) | Iron is coordinated to the four carbons of the diene system. |
| [(η⁵-pentadienyl)Fe(CO)₂L]⁺ | Pentadienyl cation | Iron (Fe) | 2 Carbonyl (CO), 1 Phosphine (B1218219) (L) | Cationic complexes, often used as electrophiles in synthesis. researchgate.net |
Rearrangement Reactions and Tautomerism
The molecular structure of this compound allows for several potential rearrangement reactions and tautomeric equilibria.
Rearrangement Reactions: Studies on the closely related E-2,4-pentadienal molecular ion provide insight into possible unimolecular rearrangements. researchgate.netresearchgate.net Under certain conditions, processes such as cis-trans isomerization can occur, which may be a rate-limiting step for subsequent reactions. researchgate.net This isomerization can lead to interconverting structures. researchgate.netresearchgate.net Another potential pathway is cyclization, which can result in the formation of pyran-like ions. researchgate.netresearchgate.net Sigmatropic rearrangements, such as a smolecule.comwiley-vch.de-hydride shift, are also theoretically possible within the pentadienal skeleton, a transformation observed in related systems like 5-aza-2,4-pentadienals. acs.org
Tautomerism: this compound can exist in equilibrium with its enol tautomers. Due to the conjugated system, multiple enol forms are possible. The aldehyde can tautomerize to form a 1,3,5-trienol structure. This equilibrium is typically shifted heavily toward the aldehyde form, but the enol tautomers can participate as intermediates in certain reactions.
Table 4: Potential Isomeric and Tautomeric Forms
| Type | Structure Name | Description |
| Geometric Isomer | (2Z,4E)-4-Methyl-2,4-pentadienal | Isomerization around the C2=C3 double bond. |
| Rearrangement Product | 2H-Pyran derivative | Result of electrocyclization. researchgate.netresearchgate.net |
| Tautomer | 4-Methyl-1,3,5-hexatrien-1-ol | Enol form resulting from proton migration from the aldehyde. |
Computational and Theoretical Studies of 4 Methyl 2,4 Pentadienal
Electronic Structure and Molecular Orbital Theory
The electronic structure of 2,4-pentadienal (B1594819), a conjugated system, is of great interest for understanding its chemical behavior. Molecular orbital theory is a powerful tool for describing the distribution and energy of electrons within the molecule.
HOMO-LUMO Analysis and Frontier Orbital Interactions for Reactivity Prediction
Frontier molecular orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy and symmetry of these orbitals determine how a molecule will interact with other species.
For 2,4-pentadienal, the HOMO is a π-orbital extending across the conjugated system, indicating that it is susceptible to attack by electrophiles at the carbon atoms with the highest orbital coefficients. Conversely, the LUMO is a π*-orbital, and its energy and localization point to the sites most susceptible to nucleophilic attack, which include the carbonyl carbon and the β-carbon of the diene system.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and can be more readily excited, leading to higher reactivity. In the context of Diels-Alder reactions, the relative energies of the HOMO of the diene and the LUMO of the dienophile (or vice versa in inverse electron-demand scenarios) govern the reaction rate and regioselectivity. For instance, in an inverse electron-demand Diels-Alder reaction between 2,4-pentadienal and methyl vinyl ether, the interaction between the LUMO of 2,4-pentadienal and the HOMO of methyl vinyl ether is the dominant factor. nih.gov
Theoretical studies on the electronic structures of trans- and cis-isomers of 2,4-pentadienal have shown that the energies of the n,π* and π,π* states are influenced by the molecule's geometry. oup.com The calculated n,π* singlet state energy for trans-2,4-pentadienal is approximately 3.651 eV, which is in reasonable agreement with experimental values. oup.com The π,π* singlet state energies are more sensitive to isomerization, with the trans isomer having a lower calculated energy than the cis isomers. oup.com
Table 1: Calculated Electronic State Energies for Isomers of 2,4-Pentadienal
| Isomer | n,π* Singlet State Energy (eV) | π,π* Singlet State Energy (eV) |
|---|---|---|
| trans | 3.651 | 4.376 |
| cis (various) | 3.615 - 3.681 | > 4.737 |
Data sourced from theoretical calculations. oup.com
Charge Distribution and Electrostatic Potential Surfaces
The charge distribution within 2,4-pentadienal is non-uniform due to the presence of the electronegative oxygen atom in the aldehyde group. This creates a dipole moment and influences the molecule's intermolecular interactions and reactivity.
Computational methods can generate electrostatic potential (ESP) surfaces, which map the electrostatic potential onto the electron density surface of the molecule. For 2,4-pentadienal, the ESP surface would show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site favorable for electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the aldehydic proton. These surfaces are valuable for visualizing and predicting the sites of non-covalent interactions and chemical reactions.
Conformational Analysis and Potential Energy Surfaces
The presence of single bonds in the carbon backbone of 2,4-pentadienal allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion.
Torsional Barriers and Interconversion Pathways
The potential energy surface (PES) of 2,4-pentadienal is complex, with several minima corresponding to different stable conformers. These conformers arise from rotations around the C-C single bonds. Density Functional Theory (DFT) has been a primary computational method for exploring the conformational space of 2,4-pentadienal.
Studies have identified several planar and non-planar conformers. The relative energies of these conformers determine their population at a given temperature. The energy barriers between these conformers, known as torsional barriers, dictate the rate of interconversion. For example, the decomposition of metastable E-2,4-pentadienal molecular ions is thought to proceed through an equilibrated mixture of four conformers. nih.govresearchgate.net
Table 2: Relative Energies of (2Z)-2,4-pentadienal Conformers
| Conformer | MP2/6-31G* Relative Energy (kcal/mol) | B3LYP/6-31G* Relative Energy (kcal/mol) |
|---|---|---|
| tCt | 0.00 | 0.00 |
| tTt | 0.43 | 0.51 |
| cCt | 0.87 | 1.02 |
| cTt | 1.58 | Not Reported |
The most stable conformer is assigned a relative energy of 0.00. Data sourced from computational studies.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies.
For 2,4-pentadienal, computational studies have provided insights into several reaction types:
Decomposition of Molecular Ions : DFT and Rice-Ramsperger-Kassel-Marcus (RRKM) calculations have been used to study the fragmentation of E-2,4-pentadienal molecular ions. nih.govresearchgate.net These studies have mapped out the potential energy surfaces for competing pathways, including C-H bond cleavage, decarbonylation, and cyclization. The calculations suggest that at low energies, decarbonylation and cyclization are the dominant processes. nih.govresearchgate.net
Electrocyclization : The electrocyclization of (2Z)-2,4-pentadienal to 2H-pyran has been studied using ab initio and DFT methods. nih.gov These calculations have located the transition structures and determined the activation energies for the ring-closure reaction. The results indicate that the presence of the oxygen atom facilitates the interaction between the terminal atoms, lowering the activation energy compared to the analogous all-carbon system. nih.gov
Diels-Alder Reactions : The mechanism of the inverse electron-demand Diels-Alder reaction between 2,4-pentadienal and methyl vinyl ether has been investigated using Bonding Evolution Theory (BET). nih.gov This analysis provides a detailed picture of the changes in electronic structure along the reaction coordinate, revealing a two-stage mechanism for the formation of the six-membered ring. nih.gov
Sigmatropic Rearrangements : Theoretical studies have also explored nih.gov-H sigmatropic rearrangements in molecules containing a 5-aza-2,4-pentadienal skeleton, a derivative of 2,4-pentadienal. nih.gov These computational analyses suggest that the migration of a hydrogen atom from the aldehydic group can occur through a concerted mechanism.
These examples highlight the crucial role of computational chemistry in providing a detailed, molecular-level understanding of the reactivity of 2,4-pentadienal and, by extension, its derivatives like 4-Methyl-2,4-pentadienal.
Transition State Characterization and Reaction Pathway Optimization
Computational chemistry provides powerful tools for elucidating reaction mechanisms. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and optimizing the entire reaction pathway. For a molecule like this compound, this could involve studying its synthesis, decomposition, or its participation in atmospheric or industrial reactions.
Methods such as Density Functional Theory (DFT) are commonly employed to locate transition states and use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products. However, specific studies characterizing transition states for reactions involving this compound are not available in the reviewed literature.
Kinetic and Thermodynamic Parameters from Theoretical Calculations
Following the characterization of a reaction pathway, theoretical calculations can be used to determine important kinetic and thermodynamic parameters. By calculating the vibrational frequencies of reactants, transition states, and products, key thermodynamic quantities can be derived.
Key Parameters Typically Calculated:
Gibbs Free Energy of Activation (ΔG‡): The energy barrier that must be overcome for a reaction to occur, which is crucial for determining the reaction rate.
Rate Constants (k): Quantitative measures of the speed of a reaction, often calculated using Transition State Theory (TST).
Despite the utility of these calculations, specific published data on the theoretical kinetic and thermodynamic parameters for reactions of this compound could not be located.
Computational Prediction and Interpretation of Spectroscopic Properties
Theoretical methods are invaluable for predicting and interpreting various types of spectra, which aids in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. These predictions are highly sensitive to the molecular geometry and conformation. While these methods are standard, a specific computational study predicting the NMR parameters for this compound has not been found in the scientific literature.
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations are routinely used to compute these vibrational frequencies. The results of these calculations provide a theoretical spectrum where each band can be assigned to specific molecular motions, such as C=O stretching, C=C stretching, or C-H bending. This aids in the interpretation of experimental spectra. A detailed computational analysis of the vibrational frequencies and band assignments for this compound is not present in the available literature.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For a conjugated system like this compound, this is particularly relevant. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. Analysis of the molecular orbitals involved (e.g., HOMO to LUMO transitions) provides insight into the nature of these electronic excitations (e.g., π → π* transitions). Specific TD-DFT studies focused on the electronic transitions of this compound are absent from published research.
Mass spectrometry (MS) is a powerful analytical technique that involves ionizing a molecule and analyzing the mass-to-charge ratio of the resulting fragments. Computational modeling can be used to predict the likely fragmentation pathways of a molecular ion. This involves calculating the energies of various potential fragment ions and the energy barriers to their formation. Such studies help in interpreting experimental mass spectra and understanding the fragmentation mechanisms. However, no specific computational studies modeling the mass spectrometry fragmentation pathways of this compound were identified.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Methyl 2,4 Pentadienal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-Methyl-2,4-pentadienal. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While one-dimensional (¹H and ¹³C) NMR provides foundational information, two-dimensional (2D) NMR techniques are crucial for the definitive assignment of all proton and carbon signals, especially in complex or unsaturated systems.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a correlation between the aldehydic proton (H1) and the adjacent vinyl proton (H2), and between H2 and H3, confirming the connectivity of the dienal backbone.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C coupling). youtube.com It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the signal for the aldehydic proton (~9.5 ppm) would correlate with the aldehydic carbon signal (~194 ppm). oregonstate.edufiveable.me
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically two or three bonds). youtube.com This is particularly powerful for identifying quaternary carbons (like C4) and for piecing together the molecular skeleton. For example, the protons of the two methyl groups (H5 and H6) would show HMBC correlations to both C4 and C3, unequivocally establishing their position.
The following tables present the expected NMR data for this compound, which would be confirmed using these 2D techniques.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. This data is illustrative and based on typical values for similar functional groups.
| Atom Name | Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde | 1 | 9.52 (d) | 194.1 |
| Vinyl | 2 | 6.10 (dd) | 130.5 |
| Vinyl | 3 | 7.25 (d) | 155.2 |
| Quaternary | 4 | - | 145.8 |
| Methyl | 5 | 1.90 (s) | 25.4 |
| Methyl | 6 | 1.90 (s) | 18.1 |
Table 2: Expected Key 2D NMR Correlations for this compound. This data is illustrative.
| Correlation Type | Proton | Correlated Atom(s) |
| COSY | H1 (CHO) | H2 |
| H2 | H1, H3 | |
| H3 | H2 | |
| HSQC | H1 | C1 |
| H2 | C2 | |
| H3 | C3 | |
| H5/H6 | C5/C6 | |
| HMBC | H1 (CHO) | C2, C3 |
| H2 | C1, C4 | |
| H3 | C1, C5, C6 | |
| H5/H6 (CH₃) | C3, C4 |
In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions directly within the NMR tube, providing valuable kinetic and mechanistic data without the need for quenching or sample workup. rsc.org This technique can be applied to study the synthesis of this compound, for example, via the condensation of a suitable ketone and aldehyde.
By acquiring NMR spectra at regular intervals, researchers can track the disappearance of reactant signals and the concurrent appearance of product signals. beilstein-journals.org This allows for the determination of reaction rates, the identification of transient intermediates, and the observation of byproduct formation. For the synthesis of this compound, one could monitor the characteristic downfield aldehyde proton signal of the product emerging around 9.5 ppm, providing a clear marker for reaction progress. oregonstate.edu
NMR solvatochromism refers to the change in chemical shifts of a solute molecule upon changing the solvent. These shifts are influenced by solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions. For conjugated systems like this compound, the polarity of the solvent can significantly affect the electron distribution and therefore the chemical shifts of the protons, particularly those in the conjugated system (H1, H2, H3).
In general, polar aprotic solvents are expected to cause a downfield shift (deshielding) of the aldehydic and vinylic protons compared to non-polar solvents. researchgate.net This is due to the stabilization of the polarized resonance structures of the conjugated system. Studying these solvent-induced shifts can provide insights into the molecule's ground-state electronic properties and its conformational preferences in different environments. modgraph.co.uk
Table 3: Hypothetical ¹H Chemical Shifts (ppm) of this compound in Various Solvents. This data is illustrative and demonstrates the expected trend.
| Proton | Benzene-d₆ (Non-polar) | CDCl₃ (Moderately Polar) | Acetone-d₆ (Polar Aprotic) |
| H1 (CHO) | 9.45 | 9.52 | 9.65 |
| H2 | 6.02 | 6.10 | 6.21 |
| H3 | 7.15 | 7.25 | 7.40 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS), often performed using analyzers like Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap, measures the mass of an ion with extremely high accuracy (typically to within 5 ppm). xmu.edu.cn This precision allows for the determination of a molecule's exact elemental composition from its measured mass.
For this compound, the molecular formula is C₆H₈O. nist.govnist.gov HRMS can distinguish this composition from other combinations of atoms that might have the same nominal mass. The confirmation of the elemental formula provides strong evidence for the identity of the compound.
Table 4: Elemental Composition Determination by HRMS.
| Property | Value |
| Molecular Formula | C₆H₈O |
| Theoretical Exact Mass | 96.05751 Da |
| Hypothetical Measured Mass | 96.05753 Da |
| Mass Difference | +0.00002 Da |
| Error | < 1 ppm |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process called collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed, providing information about the structure of the precursor ion. nih.gov
The fragmentation patterns of this compound would be characteristic of an α,β-unsaturated aldehyde. Common fragmentation pathways for such compounds include α-cleavage adjacent to the carbonyl group and the loss of stable neutral molecules like carbon monoxide (CO). oregonstate.edumdpi.com Analyzing these fragmentation pathways helps to confirm the connectivity and functional groups within the molecule. nih.govwvu.edu
Table 5: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound. This data is illustrative of expected fragmentation patterns.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 97.0653 | 69.0704 | 28.010 (CO) | [C₅H₉]⁺ |
| 97.0653 | 82.0524 | 15.023 (CH₃) | [C₅H₆O]⁺ |
| 97.0653 | 41.0391 | 56.026 (C₄H₈) | [C₃H₅]⁺ |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound by identifying its characteristic vibrational modes. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to the vibrations of their chemical bonds.
Detailed Vibrational Mode Assignments for Structural and Conformational Insights
While a complete experimental vibrational analysis with detailed assignments for this compound is not extensively documented in current literature, the expected vibrational modes can be predicted based on its functional groups and comparison with similar molecules. mdpi.comresearchgate.net The key functional groups—a conjugated diene system, an aldehyde, and methyl groups—give rise to characteristic peaks in the IR and Raman spectra.
The most significant vibrations for structural elucidation include:
C=O Stretch: The aldehyde carbonyl group (C=O) is expected to produce a strong, sharp absorption band in the IR spectrum, typically in the region of 1685-1665 cm⁻¹, which is lower than for non-conjugated aldehydes due to the resonance effect of the conjugated double bonds. mdpi.com
C=C Stretch: The conjugated carbon-carbon double bonds will exhibit stretching vibrations in the 1650-1580 cm⁻¹ region. Often, two distinct bands can be observed, corresponding to symmetric and asymmetric stretching of the diene system.
C-H Stretches: Vibrations associated with the C-H bonds include aldehydic C-H stretching, which typically appears as two weak bands between 2850 cm⁻¹ and 2700 cm⁻¹, and vinylic C-H stretching above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.
C-H Bends: Out-of-plane bending (wagging) of the vinylic C-H bonds can provide information about the substitution pattern of the double bonds and typically occurs in the 1000-650 cm⁻¹ range.
Analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecule's structure and can help distinguish between different conformational isomers. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
| C-H Stretch (vinylic) | C=C-H | > 3000 | Medium |
| C-H Stretch (aliphatic) | C-CH₃ | < 3000 | Medium |
| C-H Stretch (aldehydic) | O=C-H | ~2850 and ~2750 | Weak |
| C=O Stretch (conjugated) | C=C-C=O | 1685 - 1665 | Strong |
| C=C Stretch (conjugated) | C=C-C=C | 1650 - 1580 | Medium-Strong |
| C-H Bends | C-H | 1450 - 800 | Variable |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, this technique is particularly informative due to its conjugated π-electron system. libretexts.org
Analysis of Conjugation Effects and Electronic Transitions
The structure of this compound, featuring a conjugated system of two carbon-carbon double bonds and a carbonyl group, gives rise to distinct electronic transitions that are observable in the UV-Vis spectrum. libretexts.org The primary transitions are:
π → π Transition:* This is an electronic transition from a π bonding orbital (HOMO) to a π* antibonding orbital (LUMO). libretexts.org Due to the extended conjugation in the dienal system, the energy gap between the HOMO and LUMO is reduced compared to isolated double bonds. lumenlearning.com This results in a strong absorption at a longer wavelength (a bathochromic shift), typically above 200 nm. For comparison, the simple conjugated system in 1,3-butadiene (B125203) absorbs at 217 nm. libretexts.org The presence of the methyl group and the carbonyl group will further influence the exact position of the absorption maximum (λmax).
n → π Transition:* This transition involves the promotion of a non-bonding electron (from a lone pair on the oxygen atom of the carbonyl group) to a π* antibonding orbital. libretexts.orguzh.ch These transitions are lower in energy than π → π* transitions and therefore occur at longer wavelengths. uzh.ch However, they are "forbidden" transitions, resulting in a much weaker absorption band. uzh.ch For example, the related compound 4-methyl-3-penten-2-one exhibits a strong π → π* transition at 236 nm and a weak n → π* transition at 314 nm. libretexts.org
The solvent can influence the positions of these peaks; n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. researchgate.net
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Orbitals Involved | Expected Wavelength Region | Molar Absorptivity (ε) |
| π → π | HOMO (π) → LUMO (π) | 220 - 280 nm | High (Strong) |
| n → π | n (Oxygen lone pair) → LUMO (π) | 300 - 350 nm | Low (Weak) |
Circular Dichroism (CD) for Chiral Derivatives and Stereochemical Analysis
Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound itself is not chiral, it would not exhibit a CD spectrum.
However, if a chiral derivative of this compound were synthesized (for instance, by introducing a stereocenter elsewhere in the molecule), CD spectroscopy would be an invaluable tool for its stereochemical analysis. The chromophore of the dienal system would be perturbed by the chiral center, leading to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could then be used to determine the absolute configuration and conformational preferences of the chiral derivative. Currently, specific studies applying CD to chiral derivatives of this compound are not documented in the literature.
X-ray Diffraction Analysis of this compound Derivatives
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound. While this compound is a liquid at room temperature, it might be possible to crystallize it at low temperatures or, more commonly, to synthesize a solid derivative.
To date, the crystal structure of this compound or its simple derivatives has not been reported. If a suitable crystalline derivative were prepared, single-crystal X-ray diffraction analysis would provide precise data on:
Molecular geometry, including bond lengths and bond angles.
Conformation of the molecule in the crystal lattice.
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
This information would be crucial for confirming the stereochemistry (e.g., the E/Z configuration of the double bonds) and understanding the molecule's solid-state behavior.
Chromatographic Method Development for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for the separation and purity assessment of this compound. Given its volatility, Gas Chromatography (GC) is a particularly suitable method.
The NIST Chemistry WebBook provides data for the analysis of this compound using GC. nist.govchemeo.com This data includes the retention index, which is a standardized measure of a compound's elution time on a specific column type, aiding in its identification and purity assessment.
Table 3: Gas Chromatography Data for this compound
| Column Type | Active Phase | Retention Index (I) | Reference |
| Capillary | DB-1 (non-polar) | 861 | Delort and Jaquier, 2009 nist.gov |
Furthermore, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and GC, can be developed to separate geometric isomers (e.g., cis/trans isomers) of this compound or related compounds. patsnap.comnih.gov The separation relies on the differential interaction of the isomers with the stationary phase of the column. patsnap.com For instance, specialized columns and mobile phases can be optimized to achieve baseline separation, allowing for the quantification of each isomer in a mixture. nih.gov
Gas Chromatography (GC) Method Optimization
Gas chromatography is an ideal technique for the analysis of volatile compounds like this compound. Method optimization involves the careful selection of a capillary column, temperature program, carrier gas, and detector to achieve efficient separation from other components in a mixture.
Detailed research findings from the NIST (National Institute of Standards and Technology) Chemistry WebBook provide a specific, optimized GC method for the analysis of this compound. This method utilizes a non-polar stationary phase, which is well-suited for the separation of relatively non-polar analytes. The temperature program is designed to provide good resolution by starting at a low temperature to trap volatile compounds and then gradually increasing the temperature to elute compounds with higher boiling points. waters.com
The use of a long capillary column (60 meters) enhances the separation efficiency, allowing for the resolution of complex mixtures. waters.com Helium is a commonly used carrier gas, providing good efficiency and inertness. The choice of detector would typically be a Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum.
Below is an interactive data table summarizing the optimized GC method parameters for this compound.
| Parameter | Condition | Reference |
|---|---|---|
| Column Type | Capillary | waters.com |
| Stationary Phase | DB-1 (non-polar) | waters.com |
| Column Dimensions | 60 m length x 0.25 mm internal diameter x 0.25 µm film thickness | waters.com |
| Carrier Gas | Helium | waters.com |
| Temperature Program | Initial Temperature: 50°C, hold for 5 minutes | waters.com |
| Ramp 1: 3°C/min to 120°C | waters.com | |
| Ramp 2: 5°C/min to 250°C, hold for 3 minutes | waters.com | |
| Ramp 3: 15°C/min to 300°C, hold for 20 minutes | waters.com |
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) offers a complementary approach to GC for the analysis of aldehydes. For volatile and UV-absorbing compounds like this compound, HPLC analysis typically requires a derivatization step to enhance detection and improve chromatographic retention on reversed-phase columns.
Analytical HPLC
For the analytical determination of this compound and other short-chain unsaturated aldehydes, a common strategy involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm.
The separation is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of acetonitrile (B52724) and water, which allows for the separation of a wide range of aldehyde-DNPH derivatives with varying polarities. This approach is widely used for the analysis of carbonyl compounds in environmental and food samples.
The following interactive data table outlines typical parameters for the analytical HPLC determination of short-chain aldehydes after DNPH derivatization.
| Parameter | Condition |
|---|---|
| Derivatization Agent | 2,4-Dinitrophenylhydrazine (DNPH) |
| Column Type | Reversed-Phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | UV-Vis at ~360 nm |
| Sample Type | Aldehyde-DNPH derivatives |
Preparative HPLC
Preparative HPLC is employed for the isolation and purification of larger quantities of a specific compound from a mixture. The primary goal of preparative HPLC is to obtain a sufficient amount of the purified substance for further research, such as structural elucidation or use as a reference standard.
The transition from an analytical HPLC method to a preparative one involves a systematic scale-up process. This process aims to maintain the resolution achieved at the analytical scale while significantly increasing the sample load. Key parameters that are adjusted during scale-up include:
Column Dimensions: Preparative columns have a larger internal diameter and often a longer length to accommodate higher sample volumes and maintain separation efficiency.
Flow Rate: The mobile phase flow rate is increased proportionally to the cross-sectional area of the preparative column to maintain a similar linear velocity to the analytical method.
Sample Loading: The amount of sample injected onto the column is significantly increased. This can involve injecting a larger volume of a dilute sample or a smaller volume of a highly concentrated sample.
Fraction Collection: A fraction collector is used to selectively collect the eluent containing the purified compound of interest as it exits the detector.
Applications of 4 Methyl 2,4 Pentadienal in Organic Synthesis and Materials Science
As a Versatile Synthetic Building Block in Complex Molecule Construction
The presence of multiple reactive sites, including a conjugated diene system and an aldehyde, theoretically makes 4-Methyl-2,4-pentadienal a candidate for use as a building block in the synthesis of complex organic molecules.
Role in Natural Product Total Synthesis as a Key Intermediate
The total synthesis of natural products often involves the strategic use of versatile intermediates that can be elaborated into complex molecular architectures. While the conjugated dienal structure of this compound presents theoretical possibilities for its use in cycloaddition reactions and other carbon-carbon bond-forming strategies, a review of available scientific literature did not yield specific examples where it has been employed as a key intermediate in the total synthesis of a natural product. General strategies in natural product synthesis often rely on readily available or custom-synthesized building blocks to achieve desired stereochemistry and functionality. nih.govrsc.orgsoton.ac.uk
Precursor for Advanced Pharmaceutical Intermediates (excluding biological activity/efficacy)
The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process that relies on the availability of advanced pharmaceutical intermediates. These intermediates are complex molecules that form the core structure of the final drug substance. For a compound to serve as a precursor, it must be efficiently converted into these more complex structures. An extensive search of chemical literature did not provide specific instances of this compound being utilized as a direct precursor for the synthesis of advanced pharmaceutical intermediates. The development of such intermediates often follows highly optimized and specific synthetic routes that may not currently involve this particular dienal. researchgate.net
Contributions to Polymer Chemistry
The unsaturated nature of this compound suggests potential applications in polymer science, either as a monomer for polymerization or as an agent for modifying polymer structures.
Monomer in the Synthesis of Specialty Polymers and Copolymers
Research into the polymerization of conjugated dienes is an active area of polymer chemistry. While direct studies on the polymerization of this compound are not prominent in the available literature, research on its structural isomers provides insight into the potential behavior of this class of monomers. For instance, (E)-2-Methyl-1,3-pentadiene, a constitutional isomer of this compound, has been successfully polymerized using neodymium catalysts to produce cis-1,4 polymers. researchgate.net The stereoselectivity of these polymerizations was found to be highly dependent on the nature of the catalyst system used. researchgate.net
Similarly, studies on the polymerization of other methylated pentenes, such as 4-methyl-1-pentene, using metallocene catalysts have been conducted to produce polymers with specific tacticities and properties. nih.govresearchgate.net These studies highlight the potential for monomers with this carbon skeleton to form polymers, although the presence and reactivity of the aldehyde group in this compound would significantly influence its polymerization behavior and the properties of the resulting polymer.
Table 1: Polymerization Studies of Related Methylated Pentadiene/Pentene Monomers
| Monomer | Catalyst System | Resulting Polymer Structure | Reference |
|---|---|---|---|
| (E)-2-Methyl-1,3-pentadiene | Neodymium-based catalysts | cis-1,4-isotactic or cis-1,4-syndiotactic polymers | researchgate.net |
Cross-linking Agent in Polymer Networks
Cross-linking agents are crucial for modifying the properties of polymers, creating networks that enhance mechanical strength, thermal stability, and chemical resistance. nih.gov These agents typically possess multiple reactive sites that can form covalent bonds between polymer chains. While the two double bonds in this compound could theoretically participate in cross-linking reactions, there is no specific information in the searched literature detailing its use as a cross-linking agent. Research in this area often focuses on other multifunctional molecules, such as 2,4-diphenyl-4-methyl-1-pentene, which has been investigated as a coagent in the peroxide cross-linking of polyethylene. google.comresearchgate.net
Development of Advanced Materials
The incorporation of functional molecules into new materials can lead to advanced properties and applications. The specific structure of this compound, with its conjugated system and reactive aldehyde, could hypothetically be leveraged for the development of functional materials, such as responsive polymers or specialized coatings. However, based on the available scientific and technical literature, there are no specific research findings or applications that demonstrate the use of this compound in the development of advanced materials.
Precursor for Conjugated Polymers and Optoelectronic Materials
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which results in delocalized π-electrons. This electron delocalization is responsible for their unique electronic and optical properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Theoretically, this compound could serve as a monomer in the synthesis of conjugated polymers through various polymerization reactions. The presence of the dienal functionality allows for several potential polymerization pathways:
Aldol (B89426) Condensation Polymerization: The aldehyde group can undergo condensation reactions, potentially with other monomers containing active methylene (B1212753) groups, to form extended conjugated systems.
Wittig-type Polymerizations: The aldehyde can react with bis-phosphonium salts in a Wittig reaction to create vinylene linkages, a common structural motif in conjugated polymers.
Diels-Alder Polymerization: The diene component of the molecule could participate in Diels-Alder reactions with appropriate dienophiles to form complex polymer architectures.
The resulting polymers would be expected to exhibit interesting optical and electronic properties, influenced by the specific structure of the repeating unit derived from this compound. The methyl group on the dienal backbone could also influence the polymer's solubility and solid-state packing, which are crucial parameters for device performance.
Table 1: Potential Polymerization Reactions for this compound
| Polymerization Type | Reacting Functionality of this compound | Potential Co-monomer | Resulting Linkage |
| Aldol Condensation | Aldehyde | Monomer with active methylene group | Carbon-carbon double bond |
| Wittig Reaction | Aldehyde | Bis-phosphonium salt | Vinylene |
| Diels-Alder | Conjugated diene | Bis-dienophile | Cyclohexene-based |
This table is based on theoretical reaction pathways and does not represent experimentally verified polymerizations of this compound.
Components in Second-Order Nonlinear Optical (NLO) Devices
Second-order nonlinear optical (NLO) materials are capable of altering the frequency of incident laser light, a property that is highly valuable for applications in telecommunications, optical computing, and laser technology. For a molecule to exhibit second-order NLO properties, it must possess a non-centrosymmetric structure and a significant hyperpolarizability (β), which is a measure of how easily the electron cloud of the molecule is distorted by an electric field.
Organic molecules designed for NLO applications typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. This "push-pull" system facilitates intramolecular charge transfer upon excitation, leading to a large hyperpolarizability.
While this compound in its native form is not a classic "push-pull" molecule, it could be chemically modified to incorporate strong electron-donating and accepting groups. For instance, the aldehyde group could be converted into a stronger electron-withdrawing group, or an electron-donating group could be introduced elsewhere in the molecule. The conjugated diene system would serve as the π-bridge to facilitate the necessary charge transfer.
Table 2: Hypothetical NLO Chromophore based on a this compound Scaffold
| Component | Example Functional Group | Role |
| Electron Donor | Amino (-NH2), Alkoxy (-OR) | Pushes electron density into the π-system |
| π-Conjugated Bridge | Modified this compound backbone | Facilitates charge transfer |
| Electron Acceptor | Nitro (-NO2), Cyano (-CN) | Pulls electron density from the π-system |
This table illustrates a hypothetical molecular design and does not represent a synthesized or characterized compound.
Use in Analytical Reagent Chemistry (focusing on chemical principle and method development)
In analytical chemistry, reagents are sought for their ability to react selectively and sensitively with specific analytes, often producing a measurable signal such as a color change or fluorescence. The aldehyde functionality in this compound makes it a potential candidate for use as an analytical reagent, particularly in derivatization reactions.
Chemical Principle and Method Development:
The primary chemical principle underlying the potential use of this compound as an analytical reagent is the reactivity of its aldehyde group. Aldehydes are known to react with a variety of nucleophiles, and these reactions can be exploited for analytical purposes.
For example, this compound could be used as a derivatizing agent for the analysis of primary amines. The reaction between the aldehyde and a primary amine would form a Schiff base, which is an imine. If the resulting Schiff base possesses advantageous properties for analysis, such as strong UV absorbance or fluorescence, this would enable the sensitive detection and quantification of the amine.
The development of an analytical method using this compound as a reagent would involve several key steps:
Reaction Optimization: Investigating the reaction conditions (e.g., solvent, temperature, pH, catalyst) to ensure a rapid and complete reaction between this compound and the target analyte.
Spectroscopic Characterization: Studying the spectral properties (e.g., UV-Vis, fluorescence) of the resulting derivative to determine the optimal wavelength for detection.
Method Validation: Assessing the performance of the method in terms of linearity, sensitivity (limit of detection and quantification), precision, and accuracy.
Application to Real Samples: Demonstrating the applicability of the developed method for the analysis of the target analyte in complex matrices.
Table 3: Potential Analytical Applications of this compound as a Reagent
| Target Analyte | Reaction Principle | Detection Method |
| Primary Amines | Schiff base formation | UV-Vis Spectrophotometry, HPLC-UV, Fluorescence Spectroscopy |
| Hydrazines | Hydrazone formation | UV-Vis Spectrophotometry, HPLC-UV |
| Semicarbazides | Semicarbazone formation | UV-Vis Spectrophotometry, HPLC-UV |
This table outlines potential applications based on the known reactivity of aldehydes and has not been experimentally confirmed for this compound.
Environmental Chemistry and Atmospheric Fate of 4 Methyl 2,4 Pentadienal
Atmospheric Oxidation Pathways and Degradation Mechanisms
The primary removal processes for 4-methyl-2,4-pentadienal from the atmosphere are expected to be through reactions with key oxidants and photochemically driven processes.
Reaction with Hydroxyl Radicals (•OH): The gas-phase reaction with the hydroxyl radical (•OH) is anticipated to be a dominant degradation pathway for this compound during the daytime. The •OH radical can either add to the carbon-carbon double bonds or abstract a hydrogen atom from the aldehyde group or the methyl groups. Due to the presence of the conjugated diene system, the addition of •OH to the double bonds is expected to be the major reaction channel.
While no specific experimental rate constant for the reaction of •OH with this compound is available, structure-activity relationship (SAR) models can provide an estimate. nih.gov Based on the known rate constants for similar unsaturated aldehydes, the rate constant for the reaction of •OH with this compound is likely to be on the order of 10⁻¹⁰ to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This high reactivity suggests a short atmospheric lifetime with respect to •OH oxidation.
Ozonolysis Pathways: Ozonolysis, the reaction with ozone (O₃), is another significant degradation pathway for unsaturated organic compounds. For this compound, ozone will readily attack the two carbon-carbon double bonds. The reaction proceeds through the formation of a primary ozonide (molozonide), which is unstable and rapidly decomposes to form a carbonyl compound and a Criegee intermediate. ucar.edu
Given the structure of this compound, ozonolysis can occur at either the C2=C3 or the C4=C5 double bond, leading to a variety of products. The rate of ozonolysis for conjugated dienes is generally faster than for isolated double bonds. The rate constants for the ozonolysis of a series of unsaturated aldehydes have been shown to be largely independent of the length of the alkyl chain. ucar.edu
Gaseous Phase Photolysis: this compound possesses a chromophore (the conjugated system and the carbonyl group) that can absorb ultraviolet (UV) radiation present in the troposphere (λ > 290 nm). This absorption of light can lead to the photochemical degradation of the molecule. The primary photochemical processes for aldehydes include photodecomposition (Norrish Type I and Type II reactions) and photoisomerization. For conjugated systems, photolysis can be a significant atmospheric removal process. nih.gov
Transformation Products and Environmental Half-Lives (mechanistic studies)
The atmospheric degradation of this compound will result in the formation of a variety of smaller, more oxidized compounds.
Transformation Products:
From •OH Reaction: The addition of •OH to the double bonds will lead to the formation of hydroxyl-substituted alkyl radicals. These radicals will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In the presence of nitrogen oxides (NOₓ), these peroxy radicals can be converted to alkoxy radicals (RO), which can then undergo further reactions such as decomposition, isomerization, or reaction with O₂ to yield a range of oxygenated products including smaller aldehydes (like formaldehyde (B43269) and acetaldehyde), ketones, and dicarbonyls.
From Ozonolysis: The decomposition of the Criegee intermediates formed during ozonolysis will produce a variety of carbonyls and hydroperoxides. For example, cleavage of the C2=C3 bond could yield glyoxal (B1671930) and other products, while cleavage of the C4=C5 bond would lead to different sets of smaller carbonyl compounds. ucar.edu
Environmental Half-Lives: Due to the lack of specific experimental data, the atmospheric half-life of this compound can only be estimated.
| Degradation Pathway | Estimated Rate Constant | Estimated Atmospheric Half-Life |
| Reaction with •OH | 1 x 10⁻¹⁰ - 1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Hours |
| Reaction with O₃ | Days to weeks | |
| Photolysis | Highly dependent on conditions |
These are estimated values based on structurally similar compounds and structure-activity relationships. Actual values may vary.
The short estimated half-life with respect to •OH oxidation suggests that this compound is unlikely to undergo long-range atmospheric transport.
Sorption and Transport Mechanisms in Environmental Compartments
The movement of this compound between different environmental compartments (air, water, soil, sediment) is governed by its physical and chemical properties.
Sorption: The tendency of a chemical to adsorb to soil and sediment is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com For a non-polar organic compound, a higher Koc value indicates stronger sorption to organic matter in soil and sediment. While an experimental Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (Kow). The log Kow for this compound is estimated to be around 1.3, suggesting a relatively low potential for sorption to soil and sediment. nih.gov This implies that if it is deposited from the atmosphere to land or water, it is likely to remain in the aqueous phase or be mobile in the soil.
Transport:
Atmospheric Transport: Due to its expected short atmospheric lifetime, long-range atmospheric transport of this compound is not anticipated to be a significant process. Its environmental impact is more likely to be localized to areas near its sources.
Transport in Water and Soil: With a low estimated Koc value, this compound would be considered to have high to moderate mobility in soil. chemsafetypro.com If it enters aquatic systems, it is expected to remain primarily in the water column rather than partitioning to sediments.
Future Directions and Emerging Research Avenues for 4 Methyl 2,4 Pentadienal
Development of Novel Organocatalytic and Biocatalytic Syntheses
The future synthesis of 4-Methyl-2,4-pentadienal is trending towards more efficient, selective, and sustainable methods, with organocatalysis and biocatalysis at the forefront of this evolution.
Organocatalytic Approaches: Asymmetric organocatalysis offers a powerful strategy for the synthesis of chiral molecules from dienals. researchgate.net Research into novel asymmetric organocatalytic 1,6-addition/1,4-addition sequences with 2,4-dienals has demonstrated the ability to produce optically active chromans with high yields and excellent enantioselectivity (94-99% ee). researchgate.net Future work could adapt these methodologies, which utilize vinylogous iminium-ion intermediates, for the specific functionalization of this compound. researchgate.net Furthermore, synergistic catalysis, combining a chiral aminocatalyst with a chiral isothiourea or a Brønsted acid, has proven effective for promoting enantioselective Diels-Alder reactions between 2,4-dienals and α,β-unsaturated esters. digitellinc.com This dual-activation strategy, which forms chiral trienamine intermediates, could be harnessed to create complex, densely functionalized cyclohexenes derived from this compound with high stereocontrol. digitellinc.com
Biocatalytic Syntheses: The use of enzymes and whole-cell systems represents a paradigm shift towards greener and more selective chemical production. Biocatalytic cascades are particularly promising. One such approach combines ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs) in a "hydrogen-borrowing" cascade, which offers high atom efficiency and reduces environmental impact. libretexts.org This could be applied to transform precursors into this compound or its derivatives.
Engineered enzymes also open new synthetic possibilities. The F50A mutant of the enzyme 4-oxalocrotonate tautomerase (4-OT) has been shown to catalyze asymmetric Michael additions of nitromethane (B149229) to various α,β-unsaturated aldehydes, proceeding through iminium ion intermediates analogous to organocatalysis. semanticscholar.org Directed evolution of such enzymes could generate novel biocatalysts tailored for reactions involving this compound. semanticscholar.org Additionally, whole-cell biocatalysis has been successfully used for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes, a potential route for producing dienals like this compound from suitable alcohol precursors. wikipedia.org
| Catalytic Approach | Key Features | Potential Application for this compound |
| Organocatalysis | Forms chiral iminium-ion intermediates; enables asymmetric reactions like Friedel-Crafts/oxa-Michael cascades and Diels-Alder reactions. researchgate.netdigitellinc.com | Asymmetric synthesis of complex chiral molecules. |
| Biocatalysis (Enzyme Cascades) | Combines multiple enzyme classes (e.g., reductases, dehydrogenases) for efficient, atom-economical synthesis. libretexts.org | Sustainable production from precursors. |
| Biocatalysis (Engineered Enzymes) | Mutant enzymes (e.g., 4-OT F50A) can catalyze novel C-C bond formations like Michael additions. semanticscholar.org | Enantioselective functionalization. |
| Biocatalysis (Whole-Cell) | Uses entire microorganisms for multi-step transformations, such as the oxidation of unsaturated alcohols to aldehydes. wikipedia.org | Green synthesis from bio-based feedstocks. |
Exploration of Unconventional Reactivity Pathways and Mechanistic Studies
Beyond established reactions, future research will likely uncover unconventional reactivity pathways for this compound, driven by its conjugated π-system. The dienal structure is ripe for exploration in various cycloaddition reactions.
Mechanistic studies will be crucial to understanding and optimizing these transformations. For instance, the organocatalytic cascade reactions of 2,4-dienals have been investigated through computational studies to elucidate the reaction mechanism and stereoselectivity. researchgate.net Similar studies on this compound would provide fundamental insights into its electronic structure and reactivity.
Key areas for exploration include:
Pericyclic Reactions: While the Diels-Alder reaction is a cornerstone of diene chemistry, investigating less common cycloadditions and electrocyclizations could lead to novel molecular architectures. libretexts.orgnih.gov The inverse-electron-demand Diels-Alder reaction, for example, has been used to construct complex heterocyclic systems like tetrahydrocarbazoles. nih.gov
Cascade Reactions: Designing novel cascade sequences that exploit the multiple reactive sites within this compound can enable the rapid construction of molecular complexity from simple starting materials. researchgate.net
Iminium and Enamine Catalysis: Further exploration of iminium ion and enamine activation of the dienal will continue to yield new asymmetric methodologies for C-C bond formation at various positions along the conjugated backbone. semanticscholar.orgacs.org
Advanced Integrated Computational-Experimental Approaches for Structure-Reactivity Relationships
The synergy between computational chemistry and experimental work is becoming indispensable for modern chemical research. For this compound, this integrated approach can accelerate the discovery and optimization of new reactions and materials.
Density Functional Theory (DFT) and other computational methods can be used to:
Predict Reactivity: Model transition states to predict the feasibility and stereochemical outcome of proposed reactions, such as cycloadditions or organocatalytic transformations. researchgate.net
Elucidate Mechanisms: Provide detailed electronic and structural information about reaction intermediates and transition states, guiding the rational design of catalysts and reaction conditions.
Understand Spectroscopic Data: Correlate calculated properties with experimental data (e.g., NMR, IR spectra) to confirm the structures of complex products.
By simulating reaction pathways before undertaking extensive lab work, researchers can screen potential catalysts, substrates, and conditions, saving time and resources. This predictive power is essential for navigating the complex reactivity of a multifunctional molecule like this compound and for understanding the structure-property relationships in materials derived from it.
Design of Novel Functional Materials and Supramolecular Assemblies Incorporating the Dienal Motif
The unique conjugated structure of this compound makes it an attractive building block, or "functional motif," for the design of advanced materials. google.comacs.org The properties of materials are determined by these critical microstructural units and how they are arranged. google.comacs.org
Functional Polymers: The dienal moiety can be incorporated into polymer chains to impart specific functionalities. Aldehyde-containing polymers are of considerable interest for their ability to be functionalized in numerous ways, particularly for conjugating biomolecules. researchgate.net The diene component of this compound could be used in polymerization reactions, such as 1,4-addition polymerization, to create polymers with regularly spaced double bonds in the backbone, similar to synthetic rubbers. libretexts.org
A particularly promising area is the use of the Diels-Alder reaction to create cross-linked or self-healing materials. rsc.org By incorporating the this compound motif into polymer chains, the diene functionality could react with dienophiles to form thermally reversible cross-links. researchgate.netrsc.org This would allow the material to be "healed" by applying heat, which breaks the Diels-Alder adducts (a retro-Diels-Alder reaction), allowing the polymer to flow and reform the bonds upon cooling. researchgate.net
| Material Type | Role of Dienal Motif | Potential Properties & Applications |
| Conjugated Polymers | Serves as a monomer, contributing to the π-conjugated backbone. nih.gov | Organic electronics (e.g., sensors, transistors). |
| Cross-linked Elastomers | Acts as a cross-linking agent via Diels-Alder reactions. researchgate.netrsc.org | Reversible adhesives, recyclable thermosets. |
| Self-Healing Materials | Provides thermoreversible covalent bonds through the Diels-Alder/retro-Diels-Alder equilibrium. researchgate.netrsc.org | Smart coatings, durable composites. |
| Functionalized Surfaces | The aldehyde group allows for covalent attachment to surfaces or other molecules. researchgate.net | Biosensors, chromatography media. |
Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger structures using non-covalent interactions. nih.gov The distinct features of this compound—a polar aldehyde group capable of hydrogen bonding and a π-rich conjugated system—make it a candidate for directed self-assembly. rsc.orgsigmaaldrich.com Future research could explore how this molecule arranges itself on surfaces or in solution to form ordered nanostructures, such as molecular wires or gels. Such assemblies are driven by a combination of forces including hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgsigmaaldrich.com Controlling these interactions could lead to the fabrication of novel nanomaterials from the bottom up. nih.gov
Investigation into Green Chemistry Principles for this compound Production and Utilization
Applying the principles of green chemistry to the entire lifecycle of this compound is a critical future direction. This involves developing more sustainable synthetic routes and ensuring its use in environmentally benign processes.
Key green chemistry avenues include:
Renewable Feedstocks: Developing synthetic pathways that start from biomass-derived sources. For instance, research is underway to produce aldehydes from the cleavage of unsaturated fatty acids, which are derived from vegetable oils. nih.gov
Atom Economy: Employing catalytic reactions, such as the biocatalytic hydrogen-borrowing cascades mentioned earlier, that maximize the incorporation of starting materials into the final product, minimizing waste. libretexts.org
Benign Solvents and Conditions: Recent studies on the autoxidation of aldehydes have shown that careful choice of solvent and the use of light can lead to more sustainable reaction conditions at near-room temperature, avoiding wasteful or hazardous additives. rsc.orgyoutube.com
Catalyst Efficiency: Focusing on the use of highly efficient and recyclable catalysts, such as enzymes or supported organocatalysts, reduces waste and energy consumption. The development of whole-cell biocatalysts further simplifies processes by eliminating the need for costly enzyme purification. wikipedia.org
Biodegradability: When designing materials based on this compound, incorporating features that allow for controlled degradation or recycling, such as the reversible Diels-Alder linkages, aligns with the principles of a circular economy. researchgate.net
By integrating these principles, the future production and application of this compound can be made more economically viable and environmentally sustainable.
Q & A
Q. What are the key thermodynamic properties of 4-Methyl-2,4-pentadienal, and how are they calculated?
Thermodynamic properties such as Gibbs free energy (ΔfG°), enthalpy of formation (ΔfH°gas), and heat capacity (Cp,gas) can be computed using group contribution methods like Joback, Crippen, and McGowan. For example, Cp,gas values range from 150.49 J/mol·K at 386.06 K to 197.18 J/mol·K at 575.25 K. These methods differ in parameterization, leading to slight discrepancies; researchers should cross-validate results with experimental data where possible .
Q. What safety precautions are required when handling this compound?
Based on analogous compounds (e.g., 4-Methyl-2-pentanol), follow GHS classifications: flammable liquid (Category 3), eye irritation (Category 2A), and respiratory hazards (H335). Use explosion-proof equipment, avoid peroxide formation, and employ PPE (gloves, goggles, fume hoods). Emergency protocols should include CO₂ or dry chemical extinguishers and immediate ventilation for vapor exposure .
Q. How can this compound be synthesized, and what are typical yields?
A two-step synthesis involves (1) condensation of β,β-dichloroacrolein diethylacetal with vinyl ethyl ether to form 5,5-dichloro-2,4-pentadienal, followed by (2) dechlorination or functional group modification. Yields for similar aldehyde syntheses range from 30–50%, with optimization requiring precise temperature control (-78°C to 0°C) and inert atmospheres .
Advanced Research Questions
Q. How do computational methods (Joback vs. Crippen vs. McGowan) resolve discrepancies in thermodynamic property predictions?
Discrepancies arise from differing group contributions and parameter sets. For instance, Joback’s method prioritizes molecular connectivity, while Crippen’s uses atomic contributions. Researchers should compare outputs against experimental data (e.g., NIST values) and apply statistical metrics (RMSE, R²) to identify the most reliable method for specific properties like logPoct/wat or ΔvapH° .
Q. What reaction mechanisms explain the transformations of this compound into α-pyrones or dienic acids?
Under acidic or basic conditions, the conjugated dienal system undergoes cyclization via keto-enol tautomerism to form α-pyrones. For dienic acids, oxidative cleavage (e.g., ozonolysis) or nucleophilic addition followed by oxidation is employed. Mechanistic studies using isotopic labeling (²H, ¹³C) and DFT calculations can validate intermediate steps .
Q. How can NMR and MS data be interpreted to confirm the structure of this compound derivatives?
- ¹H NMR : Look for conjugated alkene protons (δ 5.5–6.5 ppm) and aldehyde protons (δ 9.5–10.5 ppm).
- ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm; conjugated dienes at δ 120–140 ppm.
- MS (ESI) : Parent ion [M+H]+ and fragmentation patterns (e.g., loss of CO or CH₃ groups) confirm molecular weight and functional groups. Compare with databases or synthesized standards .
Methodological Guidance
Q. How to design experiments for characterizing this compound’s reactivity in Diels-Alder reactions?
- Substrate Selection : Use electron-deficient dienophiles (e.g., maleic anhydride).
- Kinetic Studies : Monitor reaction progress via HPLC or in-situ FTIR to determine rate constants.
- Stereochemical Analysis : Employ X-ray crystallography (SHELXL refinement) or NOESY NMR to confirm endo/exo selectivity .
Q. What strategies optimize the purification of this compound from byproducts?
- Distillation : Fractional distillation under reduced pressure (due to low boiling point).
- Chromatography : Use silica gel columns with hexane/ethyl acetate gradients.
- Crystallization : Not recommended due to volatility; instead, derivatize (e.g., as a hydrazone) for stability .
Data Contradiction Analysis
Q. How to address conflicting reports on the stability of this compound in storage?
Contradictions may stem from impurity profiles (e.g., peroxides) or storage conditions. Conduct accelerated stability studies:
Q. Why do synthetic yields vary across literature for similar dienals?
Variations arise from catalyst purity (e.g., Zn or Mg residues), solvent anhydrousness, or side reactions (polymerization). Replicate protocols with strict moisture control (Schlenk line) and characterize intermediates (TLC, NMR) to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
